molecular formula C25H32F3N3O4 B587676 Silodosin-d6 CAS No. 1051374-52-7

Silodosin-d6

Cat. No. B587676
CAS RN: 1051374-52-7
M. Wt: 501.58
InChI Key: PNCPYILNMDWPEY-JBAXCKMLSA-N
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Description

Silodosin is a selective antagonist of alpha-1 adrenergic receptors, particularly the alpha-1A subtype . It is used to treat symptoms associated with benign prostatic hyperplasia (BPH) . Silodosin helps relax the muscles in the prostate and in the opening to the bladder, which may help increase the flow of urine or decrease the symptoms .


Synthesis Analysis

The synthesis of Silodosin is relatively complex and requires a multiple-step reaction sequence . The most challenging part of this synthesis is the preparation of optically active chiral amine intermediate 2, which imparts the optical activity to Silodosin and majorly contributes to its production cost . Another method for synthesizing Silodosin involves deacetylation of a chlorinated substance with hydrochloric acid/acetic acid to obtain indoline, then carrying out an SN2 substitution reaction to obtain an imide, subsequently carrying out an N alkylation reaction to obtain a benzoate, then reducing carbonyl to obtain indoline, then carrying out a Vilsmeier reaction to obtain an aldehyde, then carrying out oximation and dehydration to obtain a nitrile, and by means of an amine obtained by a reaction with a hydrazine hydrate, carrying out resolution with L-tartaric acid to obtain a key Silodosin intermediate .


Molecular Structure Analysis

The molecular formula of Silodosin is C25H32F3N3O4 . The structure of Silodosin includes an indoline ring, a trifluoroethoxy group, and a carboxamide group .


Chemical Reactions Analysis

Silodosin determines smooth muscle relaxation in bladder and prostate tissues, increases bladder blood flow in conditions of chronic bladder ischemia, and regulates the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia .


Physical And Chemical Properties Analysis

The molecular weight of Silodosin is 495.5345 . It is recommended to store Silodosin at a temperature between 59°F and 86°F (15°C and 30°C) .

Scientific Research Applications

Treatment of Lower Urinary Tract Symptoms (LUTS)

Silodosin is recommended over other α-blockers for the treatment of lower urinary tract symptoms (LUTS) due to its high α 1A uroselectivity . It is beneficial in improving nocturia events related to LUTS .

Treatment of Benign Prostate Hyperplasia (BPH)

Silodosin is one of the drugs approved for the treatment of BPH, being highly effective in improving not only LUTS but also urodynamic parameter impairments secondary to BPH . It exerts effect on relaxing muscles involved in detrusor obstruction, therefore prolonging the need for patients undergoing invasive surgery .

Medical Expulsive Therapy for Distal Ureteral Stones

Silodosin has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials . In patients with distal ureteral stones, silodosin treatment is beneficial in decreasing stone expulsion time without affecting stone expulsion rate or analgesic need .

Treatment of Chronic Prostatitis/Chronic Pelvic Pain Syndrome (CP/CPPS)

Silodosin has proved beneficial in the treatment of chronic prostatitis/chronic pelvic pain syndrome (CP/CPPS) .

Treatment of Overactive Bladder/Acute Urinary Retention (AUR)

Silodosin has demonstrated promising results in increasing the likelihood of successful trial without catheter in patients with AUR and those taking antihypertensive drugs .

Treatment of Premature Ejaculation (PE)

There were significant improvements in intravaginal ejaculation latency time, quality of life scores, and decrease in PE profile among patients with PE treated with Silodosin .

Post Brachytherapy-Induced Progression in Prostate Cancer

Silodosin has shown to be beneficial in relieving LUTS in patients who underwent prostate cancer brachytherapy .

Regulation of Transcriptional Factors Responsible for Stromal Growth and Prostate Hyperplasia

Silodosin determines smooth muscle relaxation in bladder and prostate tissues, increases bladder blood flow in conditions of chronic bladder ischemia and regulates the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia .

Mechanism of Action

Target of Action

Silodosin-d6 is a selective antagonist of alpha-1 adrenergic receptors, specifically binding to the alpha-1A subtype with the highest affinity . These receptors are primarily located in the prostate, bladder, and urethra . They play a crucial role in regulating smooth muscle tone in these tissues .

Mode of Action

By blocking the alpha-1A adrenoceptor signaling pathway, Silodosin-d6 promotes relaxation of the smooth muscle in the prostate, bladder, and urethra . This action improves lower urinary tract symptoms such as voiding . Additionally, Silodosin-d6 targets afferent nerves in the bladder, relieving bladder overactivity and storage symptoms .

Biochemical Pathways

Silodosin-d6 affects the alpha-1A adrenoceptor signaling pathway. By blocking these receptors, it influences the contraction and relaxation of smooth muscle in the lower urinary tract . This action can alleviate symptoms associated with benign prostatic hyperplasia (BPH), a condition characterized by the non-malignant enlargement of the prostate gland .

Pharmacokinetics

It’s known that silodosin-d6 is administered orally .

Result of Action

The molecular and cellular effects of Silodosin-d6’s action primarily involve the relaxation of smooth muscle in the lower urinary tract . This relaxation improves urinary symptoms and alleviates bladder outlet obstruction . The compound also relieves bladder overactivity and storage symptoms by targeting afferent nerves in the bladder .

Action Environment

For instance, the presence of other medications can interact with Silodosin-d6, potentially affecting its efficacy . Furthermore, the compound’s action may be influenced by the patient’s health status, such as the presence of renal or hepatic impairment .

Safety and Hazards

Silodosin may cause low blood pressure when you stand up after sitting or lying down, which may lead to dizziness and fainting . It may also affect your pupils during cataract surgery . The major adverse event associated with Silodosin treatment is abnormal ejaculation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Silodosin is one of the drugs approved for the treatment of BPH, being highly effective in improving not only LUTS but also urodynamic parameter impairments secondary to BPH . Moreover, it has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials . It is recommended to take Silodosin only as directed by your doctor . If you cannot swallow a capsule whole, open it and mix the medicine with applesauce .

properties

IUPAC Name

1-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i4D2,9D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCPYILNMDWPEY-JBAXCKMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCC2=C1C(=CC(=C2)C[C@@H](C)NCCOC3=CC=CC=C3OCC(F)(F)F)C(=O)N)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678731
Record name 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silodosin-d6

CAS RN

1051374-52-7
Record name 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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